N-Desethyl amodiaquine dihydrochloride

Catalog No.
S904130
CAS No.
79049-30-2
M.F
C18H20Cl3N3O
M. Wt
400.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desethyl amodiaquine dihydrochloride

CAS Number

79049-30-2

Product Name

N-Desethyl amodiaquine dihydrochloride

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;dihydrochloride

Molecular Formula

C18H20Cl3N3O

Molecular Weight

400.7 g/mol

InChI

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H

InChI Key

BCYBRFGUODDEGH-UHFFFAOYSA-N

SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl

Synonyms

4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]phenol Dihydrochloride; 4-(7-Chloro-4-quinolylamino)-α-ethylamino-o-cresol Dihydrochloride

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl

N-desethyl Amodiaquine is a primary metabolite of the antimalarial compound aminodiaquine, produced by the action of cytochrome P450 isoform 2C8.1 N-desethyl Amodiaquine is highly active against P. falciparum and can synergize with amodiaquine.
A metabolite of Amodiaquine, an antimalarial.
N-Desethylamodiaquine is an active primary blood metabolite of the antimalarial drug amodiaquine. This certified solution standard is applicable for use in clinical toxicology by LC-MS/MS or GC/MS. Amodiaquine, sold under trade names Camoquin and Flavoquine, is used as an anti-inflammatory agent and as a treatment for malaria.

N-Desethyl amodiaquine (DEAQ) is the primary and principal biologically active metabolite of the 4-aminoquinoline antimalarial drug, amodiaquine (AQ). Following administration, amodiaquine is rapidly and extensively converted in the liver by the CYP2C8 enzyme into DEAQ. Due to its significantly longer elimination half-life compared to the parent compound, DEAQ is responsible for the majority of the sustained antimalarial therapeutic effect and is the key molecule for efficacy, metabolism, and toxicological studies.

Procuring the parent drug, amodiaquine, as a substitute for N-desethyl amodiaquine (DEAQ) is unsuitable for most research applications. DEAQ is the dominant chemical entity in plasma responsible for sustained *in vivo* activity, possessing a pharmacokinetic profile and metabolic fate distinct from its short-lived precursor. Studies on drug efficacy against resistant parasites, drug-drug interactions involving CYP2C8, or the mechanisms of amodiaquine-related toxicity require the direct use of DEAQ to generate clinically and mechanistically relevant data, as results from the parent drug alone would be misleading.

Dominant In Vivo Exposure: Essential for Pharmacokinetic and Efficacy Studies

N-desethyl amodiaquine (DEAQ) is the primary driver of the therapeutic effect of amodiaquine treatment due to its substantially longer persistence in the body. Clinical and pharmacokinetic studies consistently show that the terminal elimination half-life of DEAQ is orders of magnitude greater than that of its parent drug, amodiaquine, leading to a much higher total drug exposure (AUC). This makes the direct use of DEAQ essential for any research aiming to model or understand the compound's sustained *in vivo* activity.

Evidence DimensionTerminal Elimination Half-Life (t1/2)
Target Compound Data9–18 days for N-Desethyl amodiaquine (DEAQ)
Comparator Or BaselineApproximately 10 hours for Amodiaquine (AQ)
Quantified Difference>100-fold higher total drug exposure (AUC) for DEAQ compared to AQ
ConditionsPharmacokinetic studies in human subjects after oral administration of amodiaquine.

For studies of sustained antimalarial effect or long-term safety, DEAQ is the pharmacokinetically relevant compound, not the transient parent drug.

Potent Activity Against Chloroquine-Resistant P. falciparum Isolates

While amodiaquine itself shows activity, its principal metabolite N-desethyl amodiaquine (DEAQ) demonstrates potent inhibition of *P. falciparum*, particularly in the context of chloroquine resistance. In a study of 35 field isolates from Thailand, DEAQ showed a mean IC50 of 67.5 nM against highly chloroquine-resistant parasites (mean CQ IC50 = 313 nM). Critically, the same study found a significant correlation between the IC50s of DEAQ and chloroquine, but not between amodiaquine and chloroquine, suggesting that DEAQ's activity profile is the key determinant for overcoming chloroquine resistance.

Evidence DimensionMean 50% Inhibitory Concentration (IC50)
Target Compound Data67.5 nM (N-Desethyl amodiaquine)
Comparator Or Baseline18.2 nM (Amodiaquine); 313 nM (Chloroquine)
Quantified DifferenceDEAQ was ~3.5-fold less potent than AQ but ~4.6-fold more potent than Chloroquine against these resistant isolates.
ConditionsIn vitro schizont maturation inhibition assay against 35 field isolates of P. falciparum from eastern Thailand.

To accurately assess activity against drug-resistant malaria, DEAQ is the required compound, as its interaction with resistant parasites is more clinically relevant than the parent drug's.

Required for Hematopoietic Toxicity Assessment: Equivalent In Vitro Toxicity to Amodiaquine

Amodiaquine use is associated with a risk of agranulocytosis, a severe form of neutropenia. Investigating this toxicity requires assessing effects on hematopoietic precursors like granulocyte/monocyte colony forming units (GM-CFU). In a direct comparative study, N-desethyl amodiaquine (DEAQ) was shown to be equally as toxic as the parent drug amodiaquine (AQ) and its reactive quinoneimine metabolite (AQQI) towards human GM-CFU. All three compounds caused significant, concentration-dependent inhibition of colony formation in the same concentration range, while chloroquine was less toxic. Given that DEAQ is the major long-lived species *in vivo*, its specific contribution to hematopoietic toxicity cannot be inferred from the parent drug alone.

Evidence DimensionInhibition of GM-CFU Colony Formation
Target Compound DataSignificant concentration-dependent inhibition (0.1–10.0 µmol/L)
Comparator Or BaselineNo significant difference observed between Amodiaquine (AQ), N-desethyl amodiaquine (DEAQ), and Amodiaquine Quinoneimine (AQQI). All were significantly more toxic than Chloroquine at lower concentrations.
Quantified DifferenceEquivalent toxicity to parent drug against hematopoietic progenitor cells.
ConditionsIn vitro assay using human granulocyte/monocyte colony forming units (GM-CFU) over 10-14 days incubation.

For mechanistic studies of amodiaquine-induced agranulocytosis, DEAQ is a non-interchangeable reagent, as it is a major circulating metabolite with equivalent toxicity to the parent drug on hematopoietic cells.

Pharmacokinetic (PK/ADME) and Bioequivalence Studies

As the principal active metabolite with a vastly longer half-life than amodiaquine, this compound is the mandatory analyte and reference standard for any study quantifying amodiaquine metabolism, clearance rates, drug-drug interactions via CYP2C8, and for establishing the bioequivalence of amodiaquine formulations.

In Vitro Efficacy Screening Against Drug-Resistant Malaria

This compound is the correct choice for screening campaigns and mechanistic studies aimed at understanding and overcoming resistance to 4-aminoquinoline antimalarials. Its demonstrated potency against chloroquine-resistant *P. falciparum* makes it a more clinically relevant tool than the parent drug for this purpose.

Comparative Toxicology and Safety Profiling

Essential for *in vitro* toxicology assays investigating the mechanisms of amodiaquine-associated adverse effects, such as agranulocytosis. Its distinct and potent inhibitory effect on hematopoietic progenitor cells necessitates its use as a standalone compound to dissect the toxicological contributions of the parent drug versus its long-lived, active metabolite.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

399.067195 g/mol

Monoisotopic Mass

399.067195 g/mol

Heavy Atom Count

25

UNII

6D53CXP25W

Dates

Last modified: 08-15-2023

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